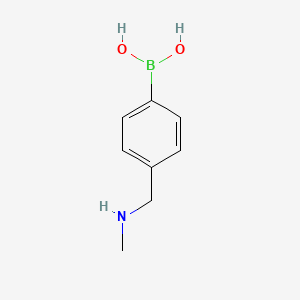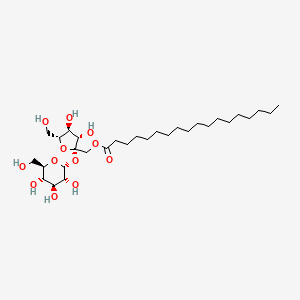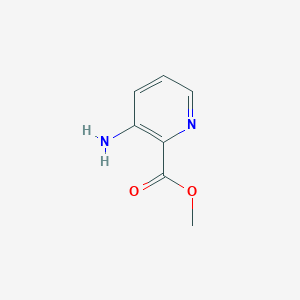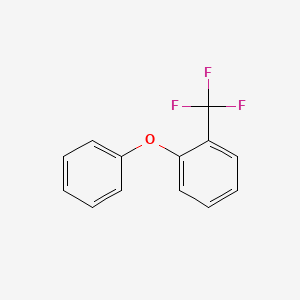
1-Phenoxy-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxy-2-(trifluoromethyl)benzene is a chemical compound that serves as an important intermediate in the synthesis of various medicinal and pesticide products. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further linked to another benzene ring through an oxygen atom (phenoxy group). This structure is significant in the field of organic chemistry due to its potential applications and the unique properties imparted by the trifluoromethyl group.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 3-trifluoromethyl phenol, which shares a similar trifluoromethyl benzene core, involves a multi-step process including nitration, reduction, diazotization, and hydrolysis. The optimization of this process has led to improvements in yield and purity . Additionally, compounds with phenoxycarbonyl and trifluoromethanesulfonate groups have been synthesized and identified, indicating the versatility of phenoxyl derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of compounds related to 1-Phenoxy-2-(trifluoromethyl)benzene often exhibits interesting features. For example, a propeller-like structure with a significant dihedral angle was observed in the X-ray analysis of a tris(phenoxyl) radical, which suggests that the spatial arrangement of the phenoxyl groups can influence the electronic properties of the molecule .
Chemical Reactions Analysis
Chemical reactions involving phenoxyl and trifluoromethyl groups have been extensively studied. The chemiluminescence of phenoxycarbonyl acridinium cations, for instance, has been investigated, revealing insights into the reaction mechanisms and the factors affecting chemiluminescence efficiency . Moreover, the hydroxylation of benzene to phenol catalyzed by nickel complexes demonstrates the reactivity of benzene derivatives in the presence of hydrogen peroxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives have been characterized in several studies. Fluorinated polyimides derived from related compounds exhibit high thermal stability, optical transparency, and moisture resistance, highlighting the impact of fluorination on material properties . Electrochemical properties of polymers based on aryl-substituted benzenes have also been explored, showing that the presence of hydroxy groups can enhance conductivity and stability .
Scientific Research Applications
Advanced Material Synthesis
1-Phenoxy-2-(trifluoromethyl)benzene derivatives play a significant role in the synthesis of advanced materials, such as fluorinated polyetherimides and poly(ether imide)s. These materials exhibit high thermal stability, optical transparency, and low dielectric constants, making them ideal for various industrial applications, including electronics and aerospace. The synthesis and characterization of novel fluorine-containing polyetherimide from derivatives of 1-Phenoxy-2-(trifluoromethyl)benzene demonstrate its utility in enhancing material properties such as solubility, thermal stability, and moisture resistance (Yu Xin-hai, 2010); (Yu Liu et al., 2008).
Catalytic Applications
The compound is also integral to catalytic processes, particularly in the selective hydroxylation of benzene to phenol. This reaction is crucial for producing phenol, an essential chemical in the industry. Studies have shown that catalysts based on molecular sieves, and layered double hydroxides exhibit outstanding performances in the hydroxylation of benzene using hydrogen peroxide as the oxidant. Such catalytic methods offer a greener alternative to traditional processes by reducing energy consumption and avoiding harmful byproducts (Tao Jiang et al., 2013); (C. Antonyraj & K. Srinivasan, 2013).
Environmental and Green Chemistry
In the context of green chemistry, derivatives of 1-Phenoxy-2-(trifluoromethyl)benzene have been explored for their potential in environmental applications, such as the catalytic hydroxylation of benzene to phenol using more sustainable and less hazardous oxidants like hydrogen peroxide. This application underscores the role of such compounds in developing environmentally benign chemical processes, which align with the principles of green chemistry by minimizing waste and avoiding the use of toxic reagents (Subhashree Mishra et al., 2020).
Future Directions
The future directions for compounds like 1-Phenoxy-2-(trifluoromethyl)benzene could involve further exploration of their potential biological activities and applications in various industries . For instance, m-aryloxy phenols, which are similar to 1-Phenoxy-2-(trifluoromethyl)benzene, have been found to have potential applications as antioxidants, ultraviolet absorbers, and flame retardants .
properties
IUPAC Name |
1-phenoxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMETWUJPGDWRTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-2-(trifluoromethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

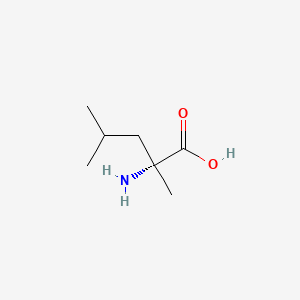
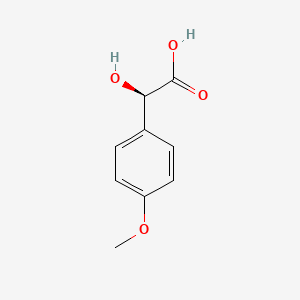


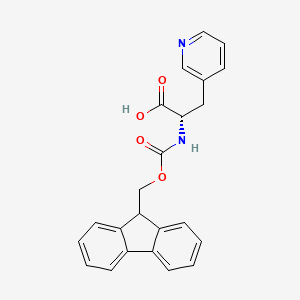
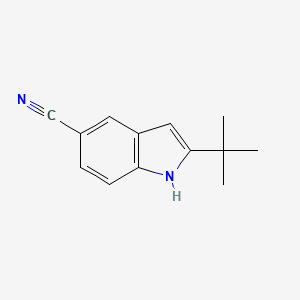
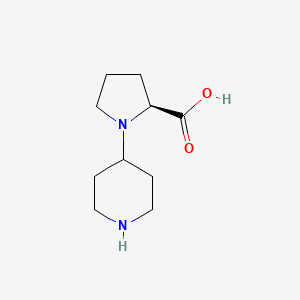
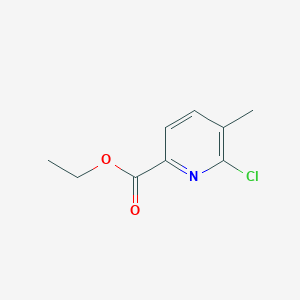
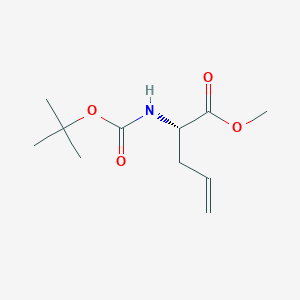
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)
